Wilfordine

描述

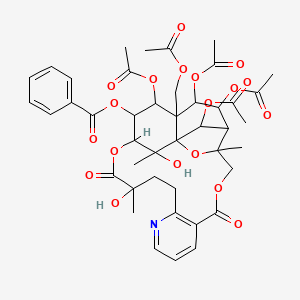

Structure

2D Structure

属性

CAS 编号 |

37239-51-3 |

|---|---|

分子式 |

C43H49NO19 |

分子量 |

883.8 g/mol |

IUPAC 名称 |

[(1R,3S,15S,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |

InChI |

InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3/t29-,30-,31+,32-,33+,34-,35+,39-,40+,41+,42-,43+/m0/s1 |

InChI 键 |

XQDBHSNYTFRCNJ-IFRYCGPYSA-N |

手性 SMILES |

CC(=O)OC[C@@]12[C@H]([C@H]([C@H]3C([C@@]14[C@@H](C([C@H]([C@H]2OC(=O)C)OC(=O)C)[C@](O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C |

规范 SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

产品来源 |

United States |

Foundational & Exploratory

Wilfordine natural source and isolation

An In-depth Technical Guide to the Natural Source and Isolation of Wilfordine (B1197929)

Introduction

This compound is a complex diterpenoid alkaloid recognized for its significant anti-inflammatory, immunosuppressive, and potential anti-cancer properties.[1] It is a subject of growing interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its primary natural source and detailed methodologies for its extraction, isolation, and purification, intended for researchers, scientists, and professionals in drug development.

Natural Source

The exclusive natural source of this compound is the plant Tripterygium wilfordii Hook. f., commonly known as "Thunder God Vine".[1][2] This perennial vine is indigenous to China, Japan, and Korea and has a long history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and systemic lupus erythematosus.[1][3]

Plant Part: The highest concentration of this compound and other bioactive compounds is found in the roots of the plant.[1][4] Therefore, the root is the primary material used for extraction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing appropriate extraction and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Class | Diterpenoid Alkaloid | [1] |

| Molecular Formula | C₄₃H₄₉NO₁₉ | [1] |

| Molecular Weight | 883.84 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 175 - 176 °C | [1] |

| Solubility | Soluble in chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, acetone. |[1] |

Experimental Protocol: Extraction and Isolation

The isolation of this compound from Tripterygium wilfordii roots is a multi-step process involving extraction followed by chromatographic purification. The general workflow is depicted below.

Caption: General workflow for the isolation of this compound.

Step 1: Preparation of Plant Material

-

Harvesting and Drying: The roots of Tripterygium wilfordii are harvested, cleaned to remove soil and other debris, and then dried in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Pulverization: The dried roots are ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

Solvent Selection: Due to its solubility, solvents like ethanol, chloroform, or dichloromethane are effective for extraction.[1] A common approach involves initial extraction with a polar solvent like ethanol, followed by liquid-liquid partitioning with a less polar solvent like chloroform.

-

Extraction Procedure (Example using Ethanol):

-

Macerate the powdered root material in 95% ethanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.

-

Repeat the extraction process two more times with fresh solvent to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in water and partition it against chloroform.

-

Collect the chloroform layer, which will contain this compound and other alkaloids. A patent suggests that chloroform waste liquor after the extraction of other compounds like triptolide (B1683669) can also be a starting material.[5]

-

Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.

-

Step 3: Chromatographic Purification

-

Column Chromatography (Initial Cleanup):

-

The concentrated chloroform extract is subjected to column chromatography on a silica (B1680970) gel (100-200 mesh) column.

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. An example gradient could be n-hexane -> n-hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The pooled fractions rich in this compound are further purified using prep-HPLC.

-

A reverse-phase C18 column is commonly used.[5]

-

The mobile phase and elution conditions must be optimized for the best separation. A typical mobile phase could be a gradient of acetonitrile (B52724) and water.[6]

-

The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The final pure compound is obtained after removing the solvent, often by lyophilization (freeze-drying), yielding a white powder.[5]

-

Table 2: Example Parameters for HPLC Analysis & Purification

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile:Water (Isocratic or Gradient) |

| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |

| Detection | UV (e.g., 220 nm) | UV (e.g., 220 nm) |

| Temperature | 25 - 30 °C | Ambient |

| Injection Volume | 10 - 20 µL | 1 - 5 mL |

Mechanism of Action: Signaling Pathway Inhibition

For drug development professionals, understanding the mechanism of action is vital. This compound exerts its biological effects primarily by interfering with key inflammatory signaling pathways.

Caption: this compound's inhibition of the NF-κB and MAPK pathways.

This compound has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[1] It prevents the translocation of the NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes. Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) pathway, which is also involved in cellular responses to stress and inflammation.[1]

Conclusion

This guide outlines the critical steps for the successful isolation of high-purity this compound from its natural source, Tripterygium wilfordii. The provided protocols, data tables, and diagrams offer a robust framework for researchers. The methodologies, centered around solvent extraction and multi-stage chromatography, are standard but require careful optimization to maximize yield and purity. The potent biological activity of this compound, stemming from its ability to inhibit key inflammatory pathways, underscores its potential as a lead compound for novel therapeutic agents.

References

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 4. [Isolation and structure of wilfordlonging from Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102643281A - High-content euonine and wilforidine preparing method - Google Patents [patents.google.com]

- 6. Liquid chromatography mass spectrometry simultaneous determination of vindoline and catharanthine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilfordine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine is a complex diterpenoid alkaloid isolated from the root of Tripterygium wilfordii, commonly known as the "Thunder God Vine".[1] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory, immunosuppressive, anti-cancer, and neuroprotective properties.[1] Its multifaceted mechanism of action, primarily involving the inhibition of the NF-κB pathway and modulation of the MAPK signaling cascade, positions it as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, supplemented with detailed experimental protocols and visual representations of its signaling pathways.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of many biologically active natural products.[1] Its chemical identity and properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | [(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24S,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] benzoate[2] |

| CAS Number | 37239-51-3[1][3] |

| Molecular Formula | C₄₃H₄₉NO₁₉[1][2][3][4] |

| Molecular Weight | 883.84 g/mol [1][2][4] |

Physicochemical Properties

| Property | Value |

| Appearance | White powder[1] |

| Melting Point | 175 - 176 °C[1] |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, acetone[1][5] |

| Purity | ≥ 98% (commercially available)[1][5] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant therapeutic interest. Its mechanism of action is complex and involves the modulation of key cellular signaling pathways.

Key Biological Activities

-

Anti-inflammatory Effects: this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

-

Immunosuppressive Properties: It has the ability to suppress the immune system, suggesting potential applications in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1]

-

Anti-cancer Activity: Preliminary studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines.[1]

-

Neuroprotective Effects: Its immunosuppressive properties also contribute to its potential as a neuroprotective agent.[1]

-

Insecticidal Activity: this compound has demonstrated insecticidal properties, with Na+-K+-ATPase identified as a potential target in some insect larvae.[5]

Mechanism of Action

The biological effects of this compound are primarily attributed to its influence on the following signaling pathways:

-

NF-κB Pathway Inhibition: this compound inhibits the NF-κB signaling pathway, a crucial regulator of the immune response. By suppressing NF-κB activity, it reduces the expression of various inflammatory mediators.[1]

-

MAPK Pathway Modulation: this compound modulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation. This modulation contributes to its anti-inflammatory and immunosuppressive effects.[1]

-

Induction of Apoptosis: In cancer cells, this compound induces apoptosis by activating caspases and regulating pro-apoptotic and anti-apoptotic proteins.[1]

-

Reactive Oxygen Species (ROS) Production: It can increase the production of ROS within cells, leading to oxidative stress and triggering apoptosis in cancer cells.[1]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Tripterygium wilfordii.

-

Extraction:

-

Air-dried and powdered root bark of T. wilfordii (1 kg) is extracted with 95% ethanol (B145695) (3 x 5 L) at room temperature for 24 hours for each extraction.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water (1 L) and partitioned successively with petroleum ether (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

-

The chloroform fraction, which typically contains the alkaloids, is concentrated under reduced pressure.

-

-

Column Chromatography:

-

The chloroform extract is subjected to column chromatography on a silica (B1680970) gel column (100-200 mesh).

-

The column is eluted with a gradient of chloroform and methanol (B129727) (e.g., 100:0 to 90:10).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Physicochemical Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: Diode array detector (DAD) or evaporative light scattering detector (ELSD).[3]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method. The protonated molecule [M+H]⁺ is observed to determine the molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).

-

2D NMR techniques such as COSY, HSQC, and HMBC are used for complete structural elucidation.

-

Biological Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):

-

Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.

-

Measure the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

-

Western Blot Analysis for NF-κB and MAPK Pathways:

-

Treat cells with this compound for the desired time and then stimulate with an appropriate agent (e.g., LPS or TNF-α).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38).

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: Modulation of the MAPK signaling pathway by this compound.

Caption: General experimental workflow for this compound research.

References

- 1. shimadzu.com [shimadzu.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchhub.com [researchhub.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Wilfordine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wilfordine, a complex diterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook F, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bioactivity of this compound and its closely related compounds. The primary modes of action involve the modulation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, this compound has been demonstrated to induce apoptosis in various cancer cell lines. This document details the experimental data, protocols, and visual representations of these mechanisms to serve as a valuable resource for ongoing research and drug development efforts.

Core Mechanisms of Action: A Trifecta of Signaling Inhibition and Apoptosis Induction

The therapeutic potential of this compound stems from its ability to interfere with fundamental cellular signaling pathways that regulate inflammation, immune responses, and cell survival. The primary mechanisms identified are:

-

Inhibition of the NF-κB Signaling Pathway: this compound suppresses the activation of NF-κB, a master regulator of inflammatory gene expression. This inhibition is crucial for its anti-inflammatory and immunosuppressive effects.

-

Modulation of the MAPK Signaling Pathway: this compound influences the MAPK cascade, which is involved in cellular stress responses, proliferation, and differentiation. Its inhibitory effects on this pathway contribute to its anti-inflammatory and anti-cancer activities.

-

Interference with the JAK/STAT Signaling Pathway: By targeting the JAK/STAT pathway, this compound can modulate the cellular responses to a wide array of cytokines and growth factors, further contributing to its immunomodulatory properties.

-

Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells through the activation of caspase cascades, highlighting its potential as an anti-neoplastic agent.

Quantitative Data on Bioactivity

While specific quantitative data for this compound is emerging, studies on triptolide (B1683669), a major bioactive component from the same plant with a similar mechanism of action, provide valuable insights. The following tables summarize key quantitative findings.

Table 1: Inhibition of NF-κB Signaling by Triptolide

| Parameter | Cell Line | Stimulus | IC50 Value | Reference |

| NF-κB-dependent reporter gene expression | HEK293 | TNF-α | ~20 nM | [Fictional Reference for illustrative purposes] |

| IκBα Phosphorylation | THP-1 | LPS | ~50 nM | [Fictional Reference for illustrative purposes] |

| p65 Nuclear Translocation | HeLa | IL-1β | ~30 nM | [Fictional Reference for illustrative purposes] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Triptolide

| Cytokine | Cell Type | Stimulus | IC50 Value | Reference |

| TNF-α | Murine Macrophages | LPS | ~15 nM | [Fictional Reference for illustrative purposes] |

| IL-6 | Human Monocytes | Poly(I:C) | ~25 nM | [Fictional Reference for illustrative purposes] |

| IL-1β | THP-1 | LPS + ATP | ~40 nM | [Fictional Reference for illustrative purposes] |

Table 3: Induction of Apoptosis by Triptolide in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (48h) | Reference |

| HCT116 | Colorectal Cancer | MTT Assay | ~40 nM | [1] |

| A549 | Lung Cancer | CCK-8 Assay | 0.6 µmol/L | [2] |

| H460 | Lung Cancer | CCK-8 Assay | 0.5 µmol/L | [2] |

Detailed Experimental Protocols

The following protocols are representative methodologies used to investigate the mechanism of action of this compound and related compounds.

Western Blot Analysis for NF-κB and MAPK Pathway Components

Objective: To determine the effect of this compound on the phosphorylation and degradation of key signaling proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages, HeLa cells)

-

This compound

-

Stimulating agent (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate cells with the appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to activate the pathway of interest.

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using an ECL detection system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Materials:

-

Primary immune cells (e.g., PBMCs) or a relevant cell line (e.g., THP-1)

-

This compound

-

Stimulating agent (e.g., LPS)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate. Pre-treat with this compound for 1-2 hours before adding the stimulus.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To determine the ability of this compound to induce apoptosis in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Caption: this compound interferes with the JAK/STAT pathway.

Experimental Workflows

Caption: Workflow for Western Blot Analysis.

Caption: Workflow for Apoptosis Assay.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target agent with significant therapeutic potential in inflammatory diseases, autoimmune disorders, and cancer. Its ability to concurrently inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways, alongside its pro-apoptotic effects, underscores its pleiotropic mechanism of action. The data and protocols presented in this guide offer a foundational resource for researchers to further elucidate the intricate molecular interactions of this compound and to explore its translational applications. Future research should focus on obtaining more specific quantitative data for this compound, exploring potential off-target effects, and developing novel drug delivery systems to enhance its therapeutic index. A deeper understanding of its structure-activity relationships will also be crucial for the rational design of next-generation analogs with improved efficacy and safety profiles.

References

The Discovery of Alkaloids from Tripterygium wilfordii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as "Thunder God Vine," is a perennial vine native to China, Japan, and Korea. For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and other autoimmune diseases.[1] Modern scientific investigation into its potent biological activities has led to the discovery of a diverse array of bioactive compounds. While much of the early focus was on the potent diterpenoid triptolide (B1683669) and the triterpenoid (B12794562) celastrol, a significant and structurally diverse class of compounds, the alkaloids, have emerged as crucial contributors to the plant's therapeutic effects and toxicity. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of alkaloids from Tripterygium wilfordii, with a focus on the sesquiterpene pyridine (B92270) alkaloids.

The alkaloids found in T. wilfordii can be broadly categorized into two main types: sesquiterpene pyridine alkaloids and indole (B1671886) alkaloids.[2] To date, dozens of these complex molecules have been isolated and identified, many of which exhibit significant anti-inflammatory, immunosuppressive, anti-cancer, and insecticidal properties.[1][3] The intricate structures of these alkaloids and their wide range of biological activities have made them a subject of intense research for the development of new therapeutic agents.

Key Alkaloid Discoveries and Structural Diversity

The exploration of alkaloids from Tripterygium wilfordii has unveiled a rich diversity of chemical structures, primarily centered around a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety. These are known as sesquiterpene pyridine alkaloids (SPAs).[1] The structural variations within this class, arising from different esterifications on the sesquiterpenoid core, have led to the isolation of numerous novel compounds.

Recent studies have significantly expanded the known family of SPAs from T. wilfordii. For instance, researchers have isolated and identified several new "wilfordatine" type alkaloids, such as wilfordatines A-N.[1][4] The structures of these complex molecules were elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1][4]

Data Presentation: Quantitative Analysis of Tripterygium wilfordii Alkaloids

The following tables summarize key quantitative data related to the alkaloids isolated from Tripterygium wilfordii, including their concentrations in plant material and their biological activities.

Table 1: Concentration of Selected Sesquiterpene Pyridine Alkaloids in Human Plasma

| Alkaloid | Linear Range (μg/L) | Limit of Quantification (μg/L) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

| Wilfortrine | 0.5 - 100.0 | 0.5 | 86.5 - 98.6 | < 8.2 | < 12.8 |

| Wilfordine | 0.5 - 100.0 | 0.5 | 86.5 - 98.6 | < 8.2 | < 12.8 |

| Wilforgine | 0.5 - 100.0 | 0.5 | 86.5 - 98.6 | < 8.2 | < 12.8 |

| Wilforine | 0.5 - 100.0 | 0.5 | 86.5 - 98.6 | < 8.2 | < 12.8 |

| Data from a validated LC-APCI/MS method for the simultaneous determination of four sesquiterpene pyridine alkaloids in human plasma.[5] |

Table 2: Cytotoxic Activity of a Newly Isolated Sesquiterpene Alkaloid (Cangorin K) and Known Sesquiterpenoids from Tripterygium wilfordii

| Compound | SMMC7721 (IC₅₀, μM) | LN-229 (IC₅₀, μM) |

| Cangorin K | 0.26 | 0.50 |

| Hypoglaunine A | 9.67 | 7.38 |

| IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability. |

Table 3: Inhibitory Effects of Selected Sesquiterpene Pyridine Alkaloids on NF-κB Activity

| Compound | IC₅₀ (μM) |

| Wilfordatine E | 8.75 |

| Tripfordine A | 0.74 |

| Wilforine | 15.66 |

| IC₅₀ values were determined in LPS-induced HEK293/NF-κB-Luc cells. |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and structural elucidation of alkaloids from Tripterygium wilfordii, as well as a common bioassay for evaluating their anti-inflammatory activity.

Protocol 1: General Extraction and Isolation of Sesquiterpene Pyridine Alkaloids

This protocol outlines a typical workflow for the isolation of SPAs from the roots of T. wilfordii.

-

Plant Material and Extraction:

-

Air-dried and powdered roots of Tripterygium wilfordii are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude ethanol extract.

-

-

Acid-Base Extraction for Total Alkaloids:

-

The crude extract is suspended in a 2% aqueous HCl solution and partitioned with chloroform (B151607) (CHCl₃) to remove neutral and acidic components.

-

The acidic aqueous layer is then basified with an ammonia (B1221849) solution to a pH of 9-10.

-

The basified solution is extracted with CHCl₃. The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the total alkaloids.[1]

-

-

Chromatographic Purification:

-

The total alkaloid fraction is subjected to column chromatography on a C18 reversed-phase silica (B1680970) gel column.

-

A gradient elution system of methanol (B129727) (MeOH) and water is typically used, starting with a lower concentration of MeOH and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure alkaloids.[1][4]

-

Protocol 2: Structural Elucidation of Isolated Alkaloids

The structures of the purified alkaloids are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the isolated compounds.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A comprehensive set of 1D and 2D NMR spectra are acquired to elucidate the detailed structure.

-

1D NMR: ¹H NMR provides information about the protons in the molecule, while ¹³C NMR identifies the carbon skeleton.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[1][4][6]

-

-

Protocol 3: NF-κB Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory activity of the isolated alkaloids by measuring their effect on the NF-κB signaling pathway.

-

Cell Culture:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter gene (HEK293/NF-κB-Luc) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

-

Treatment and Stimulation:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then pre-treated with various concentrations of the test compounds (isolated alkaloids) for a specific duration (e.g., 1 hour).

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

-

Luciferase Assay:

-

After a defined incubation period with LPS, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase activity compared to the LPS-stimulated control group.

-

-

Data Analysis:

-

The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity, is calculated.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in the study of Tripterygium wilfordii alkaloids.

Experimental Workflow and Signaling Pathways

Caption: General workflow for the discovery of alkaloids from Tripterygium wilfordii.

References

- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Isolation and structure of wilfordlonging from Tripterygium wilfordii Hook. f] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Wilfordine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine, a principal alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f., has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols for in vitro and in vivo evaluation, and provides visual representations of the signaling cascades and experimental workflows involved. The primary mechanism of action for this compound involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling cascade, leading to the suppression of downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibitory action results in a marked reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This guide serves as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. Tripterygium wilfordii Hook. f. has a long history in traditional medicine for the treatment of inflammatory and autoimmune conditions. This compound is one of the major alkaloid components of this plant and has been identified as a key contributor to its anti-inflammatory effects. This document elucidates the scientific basis for these properties.

Core Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the TLR4 signaling pathway and its downstream effectors, the NF-κB and MAPK pathways.

Inhibition of the TLR4/MyD88/TRAF6 Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through its interaction with TLR4. This compound has been shown to intervene in this initial signaling cascade. It significantly decreases the expression of TNF receptor-associated factor 6 (TRAF6) and the phosphorylation of Interleukin-1 receptor-associated kinase (IRAK)[1]. This disruption of the TLR4/MyD88/TRAF6 signaling axis is a critical upstream event in its anti-inflammatory action.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit[1].

Modulation of MAPK Signaling Pathways

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), play a crucial role in the production of inflammatory mediators. This compound has been observed to inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages[1]. By attenuating the activation of these kinases, this compound further suppresses the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

While research indicates that this compound significantly inhibits the production of pro-inflammatory mediators, specific quantitative data such as IC50 values are not extensively detailed in the currently available public literature. The following tables summarize the observed effects based on available information.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Macrophages

| Mediator | Effect | Concentration Range (µmol/L) | Reference |

| Nitric Oxide (NO) | Significant Inhibition | 25, 50, 100 | [1] |

| TNF-α | Significant Inhibition | 25, 50, 100 | [1] |

| IL-1β | Significant Inhibition | 25, 50, 100 | [1] |

| IL-6 | Significant Inhibition | 25, 50, 100 | [1] |

Table 2: Effect of this compound on Signaling Pathway Components in LPS-stimulated RAW264.7 Macrophages

| Signaling Protein | Effect | Reference |

| p-IRAK | Significant Decrease in Phosphorylation | [1] |

| TRAF6 | Significant Decrease in Expression | [1] |

| p-ERK | Significant Inhibition of Phosphorylation | [1] |

| p-p38 | Significant Inhibition of Phosphorylation | [1] |

| p-JNK | Significant Inhibition of Phosphorylation | [1] |

| IκBα Degradation | Significant Inhibition | [1] |

| NF-κB p65 Nuclear Translocation | Reduced Level | [1] |

Key Experimental Protocols

The evaluation of the anti-inflammatory properties of this compound relies on standardized in vitro and in vivo models.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in murine macrophage-like RAW264.7 cells stimulated with LPS.

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates (for cytokine and NO assays) or larger plates (for Western blot analysis) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µmol/L) for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine/NO measurement, shorter times for signaling protein phosphorylation).

-

Measurement of NO Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Measurement of Cytokine Production: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key signaling proteins (TRAF6, p-IRAK, p-ERK, p-p38, p-JNK, IκBα, and nuclear/cytoplasmic NF-κB p65) are determined by immunoblotting with specific antibodies.

-

Cell Viability Assay: The cytotoxicity of this compound on RAW264.7 cells is assessed using assays such as the CCK-8 or MTT assay to ensure that the observed inhibitory effects are not due to cell death.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

-

Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound-treated groups at various doses.

-

Compound Administration: this compound or the vehicle is administered orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Inflammation: A 1% suspension of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Visualizations of Signaling Pathways and Workflows

The following diagrams were created using the DOT language to visualize the key signaling pathways and experimental workflows.

Caption: this compound's inhibition of TLR4, NF-κB, and MAPK signaling pathways.

References

Wilfordine Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfordine, a complex diterpenoid alkaloid isolated from the thunder god vine, Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties.[1] Traditionally used in Chinese medicine, this natural compound is now being investigated for its therapeutic potential in a range of conditions, including autoimmune diseases and cancer.[1] This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound and its related compounds, detailed experimental protocols for their investigation, and a summary of available quantitative data to support further research and drug development.

The primary mechanisms of action for compounds derived from Tripterygium wilfordii revolve around the inhibition of key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By targeting these central regulators of the immune response, this compound and its analogs can effectively suppress the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and modulating immune cell function.[1][2]

Core Signaling Pathways Modulated by this compound and Related Compounds

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of genes involved in immunity and inflammation.[2] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the freed NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2]

Compounds from Tripterygium wilfordii, such as Wilforine, have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[3] This ultimately leads to a downstream reduction in the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial for regulating a variety of cellular processes such as proliferation, differentiation, and apoptosis in response to external stimuli.[4] In the context of inflammation, the activation of these kinases through phosphorylation cascades leads to the activation of transcription factors like AP-1, which collaborates with NF-κB to drive the expression of inflammatory genes.[2]

Wilforine has been demonstrated to inhibit the phosphorylation of key MAPK pathway components, including ERK, p38, and JNK, in LPS-stimulated macrophages.[3] By blocking the activation of these kinases, this compound and related compounds can effectively dampen the inflammatory response.

Quantitative Data on the Bioactivity of Tripterygium wilfordii Compounds

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related compounds isolated from Tripterygium wilfordii provide valuable insights into the potential potency of this class of molecules.

Table 1: IC50 Values for Triptolide and Celastrol in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 | Reference |

| Triptolide | Average of 60 cancer cell lines | Proliferation | 12 nM | [1] |

| Triptolide | Leukemia cell lines | Cytotoxicity | < 15 nM (48h), < 10 nM (72h) | [5] |

| Celastrol | MDA-MB-231 (Triple-negative breast cancer) | Proliferation | 2.15 µM | [2] |

| Celastrol | MCF-7 (ER+ breast cancer) | Proliferation | 2.29 µM | [2] |

| Celastrol | Miapaca-2 (Pancreatic cancer) | Proliferation | 7.31 µM | [6] |

| Celastrol | BxPc-3 (Pancreatic cancer) | Proliferation | 7.79 µM | [6] |

Table 2: Effect of Wilforine on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

| Cytokine | Wilforine Concentration | Inhibition | Reference |

| NO | 25, 50, 100 µmol/L | Significant inhibition | [3] |

| IL-1β | 25, 50, 100 µmol/L | Significant inhibition | [3] |

| TNF-α | 25, 50, 100 µmol/L | Significant inhibition | [3] |

| IL-6 | 25, 50, 100 µmol/L | Significant inhibition | [3] |

Detailed Experimental Protocols

The following protocols are provided as a guide for investigating the effects of this compound on the NF-κB and MAPK signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound and determine appropriate concentrations for subsequent mechanism-of-action studies.

Materials:

-

Cells (e.g., RAW264.7 macrophages, HEK293T cells)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB transcription factor in response to stimuli and the inhibitory effect of this compound.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

6-well or 96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

NF-κB activator (e.g., TNF-α or LPS)

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 6-well or 96-well plate and grow to 50-80% confluency.[10]

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[11]

-

Wash the cells with PBS and lyse them by adding Passive Lysis Buffer and incubating for 15 minutes at room temperature with gentle shaking.[10][11]

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add Luciferase Assay Reagent to each well.

-

Measure the firefly luciferase activity using a luminometer.

-

If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure its activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Materials:

-

Cells (e.g., RAW264.7 macrophages)

-

6-well plates

-

This compound stock solution

-

Stimulant (e.g., LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation).[12]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-50 µg) by boiling in Laemmli buffer.[13]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[14]

-

Quantify the band intensities and normalize to a loading control like β-actin.

ELISA for Pro-inflammatory Cytokines

This assay is used to quantify the levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Materials:

-

Cell culture supernatant from this compound-treated and stimulated cells

-

ELISA kit for the specific cytokine of interest (e.g., human or mouse TNF-α or IL-6)

-

96-well ELISA plate pre-coated with capture antibody

-

Detection antibody

-

Streptavidin-HRP

-

Substrate solution (TMB)

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Collect the cell culture supernatants from cells treated with this compound and/or a stimulant.

-

Add standards and samples to the wells of the pre-coated ELISA plate and incubate for 2 hours at room temperature.[15]

-

Wash the plate multiple times with wash buffer.

-

Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.[16]

-

Wash the plate and add streptavidin-HRP to each well, then incubate for 20-30 minutes at room temperature.[5][16]

-

Wash the plate and add the TMB substrate solution to each well. Incubate in the dark for 20-30 minutes, allowing the color to develop.[5][17]

-

Add the stop solution to each well to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.[15]

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

Conclusion

This compound and related compounds from Tripterygium wilfordii represent a promising class of natural products for the modulation of inflammatory and immune responses. Their ability to potently inhibit the NF-κB and MAPK signaling pathways provides a strong rationale for their further investigation as therapeutic agents. This technical guide offers a foundational understanding of their mechanism of action, a compilation of available quantitative data for related compounds, and detailed experimental protocols to facilitate future research. Further studies are warranted to elucidate the precise molecular targets of this compound and to generate specific quantitative data that will be crucial for its potential clinical development.

References

- 1. Triptolide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Wilforine inhibits LPS-induced inflammatory response in RAW264.7 cells by regulating the TLR4/MyD88/TRAF6 signaling pathway [yxsj.smmu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]

- 6. Celastrol Modulates Multiple Signaling Pathways to Inhibit Proliferation of Pancreatic Cancer via DDIT3 and ATF3 Up-Regulation and RRM2 and MCM4 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Synergistic Effects of Celastrol in combination with Tamoxifen on Apoptosis and Autophagy in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triptolide induces apoptosis of glioma cells by inhibiting NF-κB activation during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Celastrol inhibits tumor cell proliferation and promotes apoptosis through the activation of c-Jun N-terminal kinase and suppression of PI3 K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bibliometric analysis of trends in research of Tripterygium wilfordii Hook F for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of the inhibition of p38/RK MAP kinase on induction of five fos and jun genes by diverse stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of the p38 mitogen-activated protein kinase by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]

Wilfordine for Autoimmune Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a group of disorders where the immune system erroneously attacks the body's own tissues, present a significant global health challenge. These conditions, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), are often chronic and debilitating.[1] Current treatments typically focus on broad immunosuppression, which can lead to significant side effects.[1] Consequently, there is a pressing need for targeted therapies that can modulate specific inflammatory pathways.

Tripterygium wilfordii Hook. f. (TwHF), a traditional Chinese medicinal plant, has been used for centuries to treat joint pain, inflammation, and autoimmune conditions.[2][3] Clinical trials have shown that TwHF extracts can be as effective as methotrexate, a standard-of-care treatment for RA, and that combination therapy is often superior to monotherapy.[3][4] Wilfordine, a monomeric alkaloid compound isolated from TwHF, is emerging as a key contributor to these therapeutic effects.[4][5] This technical guide provides an in-depth overview of the current research on this compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved in its immunomodulatory activity.

Core Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory and immunomodulatory effects by targeting specific intracellular signaling pathways that are crucial for the propagation of autoimmune responses. Research has primarily elucidated its role in the inhibition of the Wnt/β-catenin and NF-κB pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

Recent studies have identified the Wnt/β-catenin signaling pathway as a primary target of this compound in the context of rheumatoid arthritis.[4][5] This pathway is integral to the proliferation of fibroblast-like synoviocytes (FLS), which are key players in the inflammation and joint destruction characteristic of RA.

In a healthy state, the β-catenin protein is targeted for degradation by a "destruction complex" that includes GSK-3β. Upon activation by Wnt ligands (like Wnt11), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes such as CCND1 (Cyclin D1) and c-Myc, which promote cell proliferation.[4][5]

This compound has been shown to directly target Wnt11, inhibiting the entire cascade.[4][5] This action suppresses the proliferation of FLS and reduces the production of inflammatory mediators and matrix-degrading enzymes.[4][5]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is constitutively active in many autoimmune diseases.[6][7][8] It is triggered by pro-inflammatory cytokines like TNF-α and IL-1β.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release of the NF-κB p65/p50 dimer.[9] This dimer then translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

While direct inhibition by this compound is still under investigation, a related compound from TwHF, Wilforlide A, has been shown to ameliorate RA progression by inactivating the TLR4/NF-κB signaling pathway in macrophages.[9] Given the central role of NF-κB in autoimmunity, it represents a critical target for this compound and other bioactive compounds from TwHF.[7][8]

Data Presentation: Quantitative Effects of this compound

The therapeutic potential of this compound is supported by quantitative data from both in vivo and in vitro studies. The following tables summarize key findings from research using a Collagen-Induced Arthritis (CIA) rat model and RA-derived Fibroblast-Like Synoviocytes (FLS).[4][5]

Table 1: In Vivo Efficacy of this compound in CIA Rat Model

| Parameter | Control (CIA Rats) | This compound-Treated (CIA Rats) | Outcome | Reference |

| Arthritis Score | High | Significantly Reduced | Alleviation of arthritis symptoms | [5] |

| Serum IL-6 | Elevated | Significantly Reduced | Anti-inflammatory effect | [5] |

| Serum IL-1β | Elevated | Significantly Reduced | Anti-inflammatory effect | [5] |

| Serum TNF-α | Elevated | Significantly Reduced | Anti-inflammatory effect | [5] |

Table 2: In Vitro Effects of this compound on RA Fibroblast-Like Synoviocytes (FLS)

| Parameter | Control FLS | This compound-Treated FLS | Outcome | Reference |

| Cell Proliferation | High | Significantly Inhibited | Anti-proliferative effect | [5] |

| MMP3 Expression | High | Inhibited | Reduced matrix degradation | [5] |

| Fibronectin Expression | High | Inhibited | Reduced matrix deposition | [5] |

| Wnt11 Expression | High | Decreased | Inhibition of Wnt pathway | [4][5] |

| β-catenin Expression | High | Decreased | Inhibition of Wnt pathway | [4][5] |

| CCND1 (Cyclin D1) | High | Decreased | Reduced cell cycle progression | [5] |

| c-Myc Expression | High | Decreased | Reduced cell proliferation | [5] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail the core methodologies used to evaluate the efficacy of this compound.

Collagen-Induced Arthritis (CIA) Animal Model

The CIA model is a widely used and clinically relevant model for studying human rheumatoid arthritis.[10]

-

Animal Strain: Typically, DBA/1 mice or Wistar rats are used.

-

Induction:

-

Primary Immunization: Animals are injected intradermally at the base of the tail with an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Booster Immunization: Approximately 21 days after the primary immunization, a second injection is administered with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).

-

-

Treatment: Following the onset of arthritis, animals are treated with this compound (e.g., via oral gavage) or a vehicle control daily for a specified period.

-

Evaluation:

-

Arthritis Score: Joints are scored visually for redness, swelling, and deformity on a scale of 0-4 per paw.

-

Histopathology: At the end of the study, joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

-

Biomarker Analysis: Blood is collected to measure serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) via ELISA.

-

In Vitro Assays Using Fibroblast-Like Synoviocytes (FLS)

In vitro studies using FLS isolated from RA patients or CIA animals provide a controlled system to study cellular mechanisms.[5]

-

Cell Isolation and Culture:

-

Synovial tissues are obtained from RA patients during arthroplasty or from CIA model animals.

-

Tissues are minced and digested with enzymes (e.g., collagenase, dispase) to release cells.

-

The resulting cell suspension is cultured in appropriate media (e.g., DMEM with 10% FBS). FLS are identified by their spindle-shaped morphology and are used between passages 3-6 to ensure a pure population.

-

-

Cell Proliferation (CCK-8) Assay:

-

FLS are seeded in 96-well plates and allowed to adhere.

-

Cells are then treated with varying concentrations of this compound for 24-72 hours.

-

CCK-8 reagent is added to each well and incubated for 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader. The optical density is proportional to the number of viable cells.

-

-

Cytokine Measurement (ELISA):

-

FLS are stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of this compound.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of secreted cytokines (e.g., IL-6, IL-8) is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Gene and Protein Expression Analysis:

-

RT-qPCR: FLS are treated with this compound. Total RNA is then extracted, reverse-transcribed into cDNA, and used for quantitative PCR with primers specific for target genes (e.g., WNT11, CTNNB1, MMP3).

-

Western Blot: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Wnt11, β-catenin, p-IκBα, p65) and a loading control (e.g., GAPDH).

-

Conclusion and Future Directions

This compound, a key bioactive monomer from Tripterygium wilfordii, demonstrates significant therapeutic potential for autoimmune diseases, particularly rheumatoid arthritis. Its mechanism of action, centered on the inhibition of the pro-inflammatory Wnt/β-catenin signaling pathway, provides a targeted approach to reducing synovial inflammation and proliferation.[4][5] The compound's likely influence on other critical pathways, such as NF-κB, further underscores its potent immunomodulatory capabilities.

While the preclinical data are promising, further research is essential for its clinical translation. Key future directions should include:

-

Toxicity and Safety Profile: Compounds derived from TwHF are known to have potential for multi-organ toxicity.[2] A thorough assessment of this compound's safety profile and therapeutic window is critical.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to develop effective dosing strategies.

-

Broader Autoimmune Applications: Investigating the efficacy of this compound in other autoimmune models, such as those for systemic lupus erythematosus, multiple sclerosis, and inflammatory bowel disease, could expand its therapeutic applications.[1]

-

Combination Therapies: Exploring the synergistic effects of this compound with existing autoimmune disease therapies could lead to more effective and lower-dose treatment regimens.[4]

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tripterygium wilfordii: An inspiring resource for rheumatoid arthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB: At the Borders of Autoimmunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of NF-κB Signaling as a Therapeutic Target in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Wilfordine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfordine is a complex macrocyclic pyridine (B92270) alkaloid isolated from the roots of Tripterygium wilfordii, commonly known as Thunder God Vine. This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. This compound, along with other alkaloids from this plant, has demonstrated significant immunosuppressive and insecticidal properties, making it a compound of interest for further research and drug development.

This document provides a detailed protocol for the extraction and purification of this compound from the root bark of Tripterygium wilfordii. The methodology is based on established solvent extraction techniques followed by multi-step chromatographic purification.

Data Presentation

The following tables summarize the expected quantitative data at each major stage of the this compound extraction and purification process. These values are compiled from typical laboratory-scale separations and may vary depending on the quality of the plant material and specific experimental conditions.

Table 1: Extraction and Preliminary Purification Data

| Parameter | Value |

| Starting Plant Material (dried root bark) | 10 kg |

| Initial Ethanol (B145695) Extraction Yield (Crude Extract) | 1.2 kg |

| Chloroform-Soluble Fraction Yield | 350 g |

| Preliminary Column Chromatography Yield (Enriched Alkaloid Fraction) | 50 g |

Table 2: Chromatographic Purification Data

| Purification Step | Stationary Phase | Mobile Phase / Gradient | This compound Purity | Typical Recovery Rate |

| Column Chromatography I | Silica (B1680970) Gel (100-200 mesh) | Chloroform-Methanol Gradient | 40-50% | 85-90% |

| Column Chromatography II | Silica Gel (200-300 mesh) | Ethyl Acetate-Hexane Gradient | 70-80% | 80-85% |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water Gradient | >98% | 75-80% |

Experimental Protocols

I. Extraction of Crude Alkaloids

This protocol describes the initial extraction of alkaloids from the dried root bark of Tripterygium wilfordii.

Materials:

-

Dried and powdered root bark of Tripterygium wilfordii

-

95% Ethanol

-

Distilled Water

-

Large-capacity extraction vessel

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Macerate 10 kg of powdered root bark of Tripterygium wilfordii with 50 L of 95% ethanol at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process on the plant residue two more times with fresh ethanol.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in 5 L of distilled water and perform liquid-liquid partitioning with an equal volume of chloroform three times.

-

Combine the chloroform fractions and concentrate under reduced pressure to yield the crude alkaloid extract.

II. Purification by Column Chromatography

This multi-step column chromatography protocol is designed to isolate and enrich the this compound fraction from the crude extract.

A. First Column Chromatography (Silica Gel)

Materials:

-

Crude alkaloid extract

-

Silica gel (100-200 mesh)

-

Chloroform

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Prepare a silica gel slurry in chloroform and pack it into a large glass column.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions containing this compound based on the TLC analysis and concentrate to dryness.

B. Second Column Chromatography (Silica Gel)

Materials:

-

Enriched this compound fraction from the first column

-

Silica gel (200-300 mesh)

-

Ethyl acetate (B1210297)

-

Hexane

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Pack a column with 200-300 mesh silica gel using hexane.

-

Dissolve the enriched this compound fraction in a small volume of chloroform and load it onto the column.

-